Nonyltrimethylammonium iodide
Description
Nonyltrimethylammonium iodide (systematic name: N,N,N-trimethylnonan-1-aminium iodide) is a quaternary ammonium salt with the molecular formula C₁₂H₂₈IN and a molecular weight of 313.28 g/mol. Structurally, it consists of a nonyl (C₉H₁₉) chain attached to a trimethylammonium group (N⁺(CH₃)₃), paired with an iodide (I⁻) counterion. This compound is primarily utilized in industrial and research settings as a surfactant, phase-transfer catalyst, or precursor for organic synthesis due to its amphiphilic nature and ionic character.
For example, shorter-chain analogs like tetramethylammonium iodide (C₄H₁₂IN) exhibit high solubility in polar solvents such as water and methanol , while longer alkyl chains (e.g., nonyl) likely enhance solubility in organic solvents. Toxicity data from classify it as a hazardous substance, requiring careful handling.
Properties
CAS No. |
37074-52-5 |
|---|---|
Molecular Formula |
C12H28IN |
Molecular Weight |
313.26 g/mol |
IUPAC Name |
trimethyl(nonyl)azanium;iodide |
InChI |
InChI=1S/C12H28N.HI/c1-5-6-7-8-9-10-11-12-13(2,3)4;/h5-12H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
GLGKTHFFIPZYSJ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCC[N+](C)(C)C.[I-] |
Canonical SMILES |
CCCCCCCCC[N+](C)(C)C.[I-] |
Related CAS |
35819-23-9 (Parent) |
Synonyms |
N,N,N-trimethyl-1-nonanaminium nonyltrimethylammonium nonyltrimethylammonium bromide nonyltrimethylammonium chloride nonyltrimethylammonium iodide NTAB detergent |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Quaternary ammonium iodides share structural similarities but differ significantly in properties and applications based on alkyl/aryl substituents. Below is a comparative analysis:
Table 1: Comparative Properties of Quaternary Ammonium Iodides
Key Observations:
Structural Impact on Physical Properties: Alkyl Chain Length: Longer alkyl chains (e.g., nonyl) increase hydrophobicity, reducing water solubility compared to shorter analogs like tetramethylammonium iodide. This property makes this compound more suitable for organic-phase reactions . Aromatic vs. Aliphatic Groups: Benzyl- and phenyl-substituted derivatives exhibit higher melting points (e.g., 178°C for benzyltrimethylammonium iodide) compared to aliphatic analogs, likely due to π-π stacking interactions .
Toxicity and Safety: this compound is classified as hazardous in toxicity databases, whereas tetramethylammonium iodide is labeled non-hazardous . This discrepancy may arise from the longer alkyl chain enhancing membrane permeability and bioactivity.
Applications: Catalysis: Benzyltrimethylammonium iodide is widely used as a phase-transfer catalyst in nucleophilic substitutions due to its ability to stabilize transition states . Surfactancy: this compound’s amphiphilic structure facilitates micelle formation in detergents or emulsifiers .
Synthesis and Handling: this compound may require specialized synthetic protocols, such as alkylation of trimethylamine with nonyl iodide, whereas benzyl analogs are synthesized via quaternization of benzyl halides .
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